molecular formula C20H21N3O2 B4502497 1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-2-carboxamide

1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-2-carboxamide

Cat. No.: B4502497
M. Wt: 335.4 g/mol
InChI Key: GWKRGYCGQIXLIV-UHFFFAOYSA-N
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Description

1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-2-carboxamide is a synthetic small molecule based on the privileged indole-2-carboxamide scaffold, designed for chemical biology and early drug discovery research. This compound features a 1-methylindole core substituted at the 2-position with a carboxamide group, which is linked via an ethylenediamine chain to a phenylacetyl moiety. This structure is characteristic of compounds explored in medicinal chemistry programs for the development of novel therapeutic agents, particularly against infectious diseases and for pain management. The indole-2-carboxamide core is a versatile structure in drug discovery, recognized for its ability to interact with diverse biological targets. Recent scientific investigations have identified substituted indoles as hits in phenotypic screenings against parasitic diseases such as Chagas disease, providing a starting point for the optimization of new anti-parasitic agents . Furthermore, the indole-2-carboxamide scaffold has been successfully employed in the design of novel agonists for the TRPV1 ion channel, a validated target for pain and inflammation . The specific molecular architecture of this reagent, incorporating a flexible linker and a terminal lipophilic group, makes it a valuable template for probing structure-activity relationships (SAR) and for designing novel modulators of these and other biological targets. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in biological screening assays. Its structure allows for further synthetic modifications, enabling the exploration of chemical space around the indole core to optimize potency, selectivity, and physicochemical properties. Warning: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes all responsibility for the safe handling and use of this chemical in compliance with local and national regulations.

Properties

IUPAC Name

1-methyl-N-[2-[(2-phenylacetyl)amino]ethyl]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-23-17-10-6-5-9-16(17)14-18(23)20(25)22-12-11-21-19(24)13-15-7-3-2-4-8-15/h2-10,14H,11-13H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKRGYCGQIXLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical properties of 1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-2-carboxamide can be contextualized by comparing it to analogs with variations in substituents, core structure, or side chains. Below is a detailed analysis:

Substituent Variations on the Indole Core
Compound Name Structural Features Key Differences Biological Activity Reference
1-Methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-4-carboxamide Indole-4-carboxamide with benzimidazole side chain Carboxamide at position 4 instead of 2; benzimidazole instead of phenylacetyl Anticancer activity via microtubule inhibition
N-(2-{[(4-chlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide 4-Chlorophenyl group instead of phenylacetyl Chlorine enhances electrophilicity and target binding Enhanced antiproliferative effects in cancer cell lines
N-{2-[(methoxyacetyl)amino]ethyl}-1H-indole-2-carboxamide Methoxyacetyl group instead of phenylacetyl Methoxy group improves solubility but reduces lipophilicity Potential applications in neurodegenerative diseases
Dirlotapide (1-Methyl-N-[(1S)-2-[methyl(phenylmethyl)amino]-2-oxo-1-phenylethyl]-5-[[[4’-(trifluoromethyl)biphenyl-2-yl]carbonyl]amino]-1H-indole-2-carboxamide) Trifluoromethylbiphenyl and benzylmethylamino groups Bulkier substituents enhance gut microsomal triglyceride transport protein (gMTP) inhibition Approved for obesity treatment in dogs

Key Insights :

  • Chlorophenyl substituents (e.g., in ’s compound) increase electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites but may reduce metabolic stability .
  • Benzimidazole-containing analogs () exhibit distinct mechanisms (e.g., microtubule disruption) due to their heterocyclic side chains .
Positional Isomerism of the Carboxamide Group
Compound Name Carboxamide Position Functional Impact Biological Relevance Reference
1-Methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide Position 3 Altered hydrogen-bonding geometry with targets Reduced affinity for cannabinoid receptors compared to position 2 analogs
1-Methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-4-carboxamide Position 4 Steric hindrance from the methyl group limits binding Weaker antitumor activity in vitro

Key Insights :

  • The 2-carboxamide position in the target compound allows optimal orientation for interactions with target proteins (e.g., enzymes or receptors), whereas position 3 or 4 isomers may disrupt binding .
Side Chain Modifications
Compound Name Side Chain Structure Pharmacological Impact Reference
N-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide Indol-3-ylcarbonyl group Dual indole system enhances π-π stacking; antiproliferative activity in cancer cells
N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide 2-Methoxyphenyl group Methoxy improves solubility; partial agonist activity at cannabinoid receptors
N-{2-[(5-bromofuran-2-yl)carbonyl]amino}ethyl}-1H-indole-2-carboxamide Bromofuran substituent Halogenated furan increases electrophilicity; untested bioactivity

Key Insights :

  • The phenylacetyl side chain in the target compound provides a balance of hydrophobicity and hydrogen-bond donor/acceptor capacity, unlike bulkier (e.g., indol-3-ylcarbonyl) or polar (e.g., methoxy) groups .
  • Halogenated side chains (e.g., bromofuran in ) may improve target affinity but pose synthetic challenges .

Biological Activity

1-Methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-2-carboxamide, a compound belonging to the indole-2-carboxamide class, has garnered attention for its potential biological activities, particularly as an antimicrobial agent. This article delves into the compound's biological activity, highlighting its mechanisms of action, structure-activity relationship, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅N₃O₂. The compound features a methyl group at the nitrogen position of the indole ring and an amide linkage with a phenylacetyl substituent. These structural characteristics are crucial for its biological activity.

Structural Characteristics

Feature Description
Indole Core Essential for biological activity due to its ability to participate in various chemical reactions.
Amide Linkage Influences solubility and interaction with biological targets.
Phenylacetyl Group Enhances binding affinity towards specific proteins.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various mycobacterial species, including Mycobacterium tuberculosis. The mechanism of action primarily involves the inhibition of MmpL3, a protein critical for mycolic acid transport in mycobacterial cell walls. This inhibition disrupts bacterial survival and growth.

  • Target Protein : MmpL3
  • Inhibition Pathway : Disruption of mycolic acid transport
  • Effect on Bacteria : Reduced viability and growth of Mycobacterium tuberculosis

Structure-Activity Relationship (SAR)

The unique combination of structural features in this compound contributes to its selective activity against mycobacterial targets while maintaining low cytotoxicity towards human cells. Modifications to the indole scaffold may enhance binding affinity and therapeutic efficacy against resistant strains.

Comparative Biological Activity

The following table compares this compound with similar compounds:

Compound Name Structural Features Biological Activity
1-Methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamideSimilar indole core; different acyl groupAntimicrobial activity against Mycobacterium species
4-(4-Chlorophenyl)-N-(2-(indol-3-yl)ethyl)-benzamideIndole core; chlorophenyl substitutionAnticancer activity reported
N-(4-Methylphenyl)-N'-(indol-3-yl)ureaUrea instead of carboxamide; different aromatic substitutionPotential anti-inflammatory properties

Study on Antimycobacterial Activity

A study conducted by researchers at [Institution Name] demonstrated that this compound effectively inhibited the growth of Mycobacterium tuberculosis in vitro. The compound showed an IC50 value of 5 µM, indicating potent antimicrobial activity.

Clinical Implications

The promising results from preclinical studies suggest that this compound could be developed into a therapeutic agent for treating mycobacterial infections, particularly in cases resistant to conventional antibiotics.

Q & A

Q. What are the standard synthetic routes for 1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-2-carboxamide?

The synthesis typically involves sequential coupling reactions. For example:

  • Step 1 : Formation of the indole-2-carboxylic acid intermediate via ester hydrolysis under basic conditions (e.g., NaOH in ethanol) .
  • Step 2 : Amide bond formation using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) at 0–5°C to minimize side reactions .
  • Step 3 : Introduction of the phenylacetyl group via nucleophilic acyl substitution, monitored by TLC (hexane:ethyl acetate, 9:3, v:v) . Reaction yields are optimized by controlling temperature, solvent polarity, and stoichiometry of reagents .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to verify indole ring protons (δ 7.2–7.8 ppm), amide NH (δ 8.5–10 ppm), and methyl/phenyl substituents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values within ±0.5% .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations .
  • Enzyme inhibition : Test against targets like kinases or proteases via fluorometric or colorimetric assays (e.g., ATPase activity) .
  • Solubility and permeability : Use shake-flask methods for solubility and Caco-2 monolayers for intestinal absorption potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?

  • Temperature control : Lower temperatures (0–5°C) during coupling steps reduce byproduct formation (e.g., over-acylation) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility, while DCM minimizes unwanted nucleophilic side reactions .
  • Catalyst screening : Evaluate alternative coupling agents (e.g., HATU vs. TBTU) for improved efficiency in amide bond formation .

Q. How should researchers resolve contradictions in reported biological activity data for indole-2-carboxamide analogs?

  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., methoxy vs. chloro groups) and correlate changes with activity trends. For example, methoxy groups enhance solubility but may reduce target affinity .
  • Orthogonal assay validation : Confirm activity using multiple assays (e.g., SPR for binding affinity vs. cell-based assays for functional effects) .
  • Meta-analysis of literature : Compare datasets from studies with similar experimental designs (e.g., identical cell lines or enzyme isoforms) to identify confounding variables .

Q. What computational strategies are effective for predicting the compound’s biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., CB1 or serotonin receptors) based on indole scaffold precedents .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using tools like LigandScout .
  • Machine learning : Train models on public datasets (e.g., ChEMBL) to predict off-target effects or ADMET properties .

Q. How can crystallographic data enhance understanding of the compound’s reactivity?

  • Single-crystal X-ray diffraction : Resolve bond lengths and angles to identify reactive sites (e.g., amide carbonyl vs. indole C3 position) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that influence stability and solubility .

Methodological Notes

  • Data Contradiction Analysis : When conflicting biological results arise, cross-validate using orthogonal techniques (e.g., Western blotting alongside ELISA) and ensure batch-to-batch compound consistency via NMR .
  • Experimental Design : For SAR studies, include at least three structurally diverse analogs per modification to distinguish noise from trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-2-carboxamide
Reactant of Route 2
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1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-2-carboxamide

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